2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide
Description
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups
Properties
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2N4O/c1-3-5(8)6(7(9)10)13-14(3)2-4(15)12-11/h7H,2,11H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLANHXHBVDXICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NN)C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of Substituents: The bromine, difluoromethyl, and methyl groups are introduced through electrophilic substitution reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Acetohydrazide Formation: The final step involves the reaction of the substituted pyrazole with acetic acid hydrazide under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the hydrazide group, potentially yielding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine and difluoromethyl positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium azide (NaN₃) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-pyrazole derivatives, while reduction could produce amine-substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its structural features may impart specific biological activities, making it a candidate for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity. Additionally, it may find applications in material science for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide
- 2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide
- 2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide is unique due to the specific combination of bromine, difluoromethyl, and methyl substituents on the pyrazole ring. This unique substitution pattern can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a pyrazole ring substituted with a bromine atom and difluoromethyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉BrF₂N₃O |
| Molecular Weight | 269.04 g/mol |
| CAS Number | 1001518-81-5 |
| Storage Conditions | Ambient temperature |
Mechanisms of Biological Activity
Research indicates that pyrazole derivatives exhibit various mechanisms of action:
- Antitumor Activity : Pyrazoles have been shown to inhibit key signaling pathways involved in cancer proliferation, particularly against BRAF(V600E) mutations and other oncogenic targets. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect in enhancing therapeutic efficacy .
- Anti-inflammatory Properties : The compound may also exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This activity is crucial for managing conditions characterized by chronic inflammation .
- Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives can inhibit the growth of various bacterial strains, potentially through mechanisms that disrupt bacterial cell membranes .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their structural modifications. The presence of halogens (like bromine) and functional groups (like difluoromethyl) enhances the interaction with biological targets.
Table: SAR Insights for Pyrazole Derivatives
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases lipophilicity and binding affinity |
| Difluoromethyl | Enhances metabolic stability |
| Methyl | Modulates electronic properties |
Case Studies
Several studies have explored the biological activities of related pyrazole compounds:
- Anticancer Studies : A series of pyrazole derivatives were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis . Specifically, compounds with similar structures to this compound displayed enhanced cytotoxicity when used in combination therapies.
- Antimicrobial Testing : In vitro evaluations demonstrated that several pyrazole derivatives exhibited significant antibacterial activity against common pathogens. The mechanism was linked to membrane disruption leading to cell lysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
